Alisporivir - 254435-95-5

Alisporivir

Catalog Number: EVT-258129
CAS Number: 254435-95-5
Molecular Formula: C63H113N11O12
Molecular Weight: 1216.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alisporivir is a non-immunosuppressive analog of cyclosporine A [ [], [], [] ]. It is a cyclic peptide consisting of 11 amino acids and is classified as a cyclophilin inhibitor [ [], [] ]. Its role in scientific research stems from its ability to selectively inhibit cyclophilins, a family of proteins exhibiting peptidyl-prolyl cis-trans isomerase enzymatic activity [ [] ].

Future Directions

While research on Alisporivir was halted due to safety concerns [ [] ], its unique mechanism of action and potent antiviral activity warrant further investigation. Future research directions could include:

NIM811

Compound Description: NIM811 is another non-immunosuppressive cyclophilin inhibitor that has shown antiviral activity against HCV. []

Telbivudine

Compound Description: Telbivudine is a nucleoside analog reverse transcriptase inhibitor (NRTI) that directly targets HBV-DNA polymerase, inhibiting HBV replication. [, ]

Relevance: While structurally unrelated to Alisporivir, Telbivudine exhibits synergistic antiviral activity when used in combination with Alisporivir against HBV. [, ]

Interferon-alpha

Compound Description: Interferon-alpha (IFN-α) is a naturally occurring cytokine that stimulates the immune system to fight viral infections. Pegylated IFN-α (Peg-IFN-α) is a modified form with a longer half-life, allowing for less frequent dosing. [, , , , , , , , , ]

Relevance: Although structurally and functionally different from Alisporivir, interferon-alpha-based therapies have been the standard of care for HCV and HBV infection. Alisporivir has been investigated as an add-on therapy to Peg-IFN-α and ribavirin for treating chronic HCV infection, demonstrating improved efficacy compared to Peg-IFN-α/ribavirin alone. [, , , , , , , , , ]

Ribavirin

Compound Description: Ribavirin is a guanosine nucleoside analog with broad-spectrum antiviral activity. Its exact mechanism of action against HCV is not fully understood. [, , , , , , , ]

Relevance: Similar to interferon-alpha, ribavirin has been part of the standard of care for HCV and HBV infection. Alisporivir has been studied in combination with ribavirin and Peg-IFN-α, showing improved efficacy against HCV. [, , , , , , , ]

ANA598

Compound Description: ANA598 is a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. []

Relevance: ANA598 belongs to the class of Direct-Acting Antivirals (DAAs) which target specific viral proteins. Alisporivir, as a host-targeting antiviral, could potentially be used in combination with DAAs like ANA598 for HCV treatment. []

EthVal4Cs and MeVal4Cs

Compound Description: EthVal4Cs and MeVal4Cs are cyclosporin A analogs. []

Relevance: These compounds, along with Alisporivir, belong to a series of cyclosporin A derivatives that exhibit varying affinities for cyclophilin A. These analogs highlight the structure-activity relationship within this class of compounds and their potential for developing non-immunosuppressive cyclophilin inhibitors. []

Synthesis Analysis

The synthesis of alisporivir involves several key steps, primarily starting from cyclosporine A. The process includes:

  1. Chemical Modifications:
    • Replacement of sarcosine with methyl-alanine at position 3.
    • Replacement of leucine with valine at position 4.
    • N-ethylation of the nitrogen instead of N-methylation.

These modifications are crucial as they enhance the compound's binding properties to cyclophilins while abolishing its immunosuppressive activity. The synthesis can be achieved through methods involving triphosgene and other reagents in controlled environments to ensure purity and yield .

  1. Parameters:
    • Reaction conditions such as temperature and pH must be optimized to facilitate the desired chemical transformations.
    • The use of solvents and catalysts is also critical in achieving high yields and purity levels.
Molecular Structure Analysis

Alisporivir has a complex molecular structure characterized by its cyclic undecapeptide framework, similar to cyclosporine A but with specific modifications that enhance its function. The molecular formula is C27H45N7O6C_{27}H_{45}N_{7}O_{6}, and its structure includes:

  • Cyclic Peptide Backbone: This structure allows for specific interactions with cyclophilins.
  • Functional Groups: The presence of various functional groups contributes to its solubility and binding characteristics.
  • 3D Configuration: X-ray crystallography studies have provided insights into the spatial arrangement of atoms within alisporivir, revealing how it fits into the active sites of cyclophilins .
Chemical Reactions Analysis

Alisporivir undergoes several important chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions:
    • Alisporivir binds to cyclophilin A, disrupting its interaction with viral proteins such as NS5A, which is crucial for HCV replication.
    • This binding prevents the peptidyl-prolyl cis-trans isomerization necessary for proper protein folding and function.
  2. Metabolic Reactions:
    • Alisporivir is primarily metabolized by cytochrome P450 isoenzyme 3A4 in the liver, leading to various metabolites that are excreted via bile.
    • Understanding these metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens .
Mechanism of Action

The mechanism of action of alisporivir is centered around its ability to inhibit cyclophilin A, which plays a pivotal role in HCV replication:

  1. Inhibition of Cyclophilin Activity:
    • By binding to cyclophilin A, alisporivir prevents it from assisting in the proper folding of viral proteins, particularly NS5A and NS5B.
    • This disruption leads to decreased viral RNA synthesis and protein production.
  2. Resistance Barrier:
    • Studies indicate that developing resistance to alisporivir is challenging; resistant replicons require extensive passages under selective pressure to emerge, indicating a high barrier to resistance compared to other antiviral agents .
Physical and Chemical Properties Analysis

Alisporivir exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 505.67 g/mol.
  • Solubility: Soluble in organic solvents but has limited solubility in water, which impacts formulation strategies for oral administration.
  • Stability: It has a relatively stable structure under physiological conditions but may degrade under extreme pH or temperature conditions .
Applications

Alisporivir has several significant applications in scientific research and clinical settings:

  1. Hepatitis C Treatment:
    • Alisporivir has shown efficacy in clinical trials as a monotherapy or in combination with other antiviral agents like ribavirin and interferon-alpha, demonstrating improved rates of sustained virologic response among patients with different HCV genotypes .
  2. Research Tool:
    • It serves as a valuable tool for studying the role of cyclophilins in viral replication and cellular processes, contributing to our understanding of viral pathogenesis and potential therapeutic targets .
  3. Potential in Other Viral Infections:
    • There is ongoing research into its effectiveness against other viruses that rely on cyclophilins for replication, such as HIV and hepatitis B virus, expanding its potential therapeutic applications beyond HCV .
Mechanistic Insights into Alisporivir’s Antiviral Activity

Cyclophilin A Inhibition as a Core Mechanism of Action

Alisporivir (Debio-025) is a non-immunosuppressive cyclophilin inhibitor derived from cyclosporine A, engineered to eliminate calcineurin binding while enhancing antiviral potency. Its primary mechanism involves high-affinity binding to cyclophilin A (CypA), a host peptidyl-prolyl cis-trans isomerase (PPIase) essential for hepatitis C virus (HCV) replication. Structural modifications at positions 3 and 4 of the molecule enhance CypA binding affinity by approximately 10-fold compared to cyclosporine A and abolish immunosuppressive activity by disrupting calcineurin interactions [1] [5]. This binding inhibits CypA’s PPIase activity, which is co-opted by HCV to facilitate viral protein folding and replication complex assembly [5] [9]. Alisporivir’s specificity for CypA over other cyclophilin isoforms (e.g., CypB, CypD) underpins its antiviral selectivity, though it retains secondary binding to mitochondrial CypD, which contributes to ancillary benefits in preserving mitochondrial function (discussed in Section 1.4) [3] [7].

Table 1: Key Structural Features of Alisporivir Enabling Selective CypA Inhibition

Modification SiteChemical ChangeFunctional Consequence
Position 3Enhanced Cyp binding motif10× higher CypA affinity vs. cyclosporine A
Position 4Altered residueAbolished calcineurin binding (no immunosuppression)
Macrocyclic coreRetained cyclosporine scaffoldHigh barrier to viral resistance

Modulation of NS5A-CypA Interaction in Hepatitis C Virus Replication

The antiviral activity of alisporivir is predominantly mediated through disruption of the CypA-NS5A interaction. NS5A, a non-structural HCV protein, requires CypA-dependent conformational changes in its domain II for optimal function in viral RNA replication. Biochemical and nuclear magnetic resonance (NMR) studies demonstrate that alisporivir competitively inhibits CypA binding to a proline-rich motif (e.g., residues D320 and Y321) within NS5A domain II, preventing the cis-trans isomerization necessary for NS5A’s integration into the viral replication complex [5] [8]. Resistance profiling reveals that single mutations like D320E in NS5A confer only low-level resistance (3.9-fold increase in EC₅₀), while multiple mutations in domain II (e.g., D320E + Y321N) are required for significant resistance (>12-fold). This multi-mutation dependency creates a high genetic barrier to resistance, corroborated by the extended time required to generate resistant replicons in vitro (20 weeks vs. <2 weeks for protease inhibitors) [2] [5] [8]. Crucially, alisporivir retains activity against HCV replicons resistant to direct-acting antivirals (DAAs), confirming its orthogonal mechanism [8].

Table 2: Impact of NS5A Domain II Mutations on Alisporivir Resistance

Mutation(s)Fold ResistanceReplication Efficiency in CypA-KD Cells
None (Wild-type)<10%
D320E3.9×40–50%
D320E + Y321N>12×>90%

Role in Disrupting Viral Protein Folding via Peptidyl-Prolyl Isomerase Inhibition

Beyond NS5A, alisporivir’s inhibition of CypA’s PPIase activity disrupts the folding and maturation of multiple HCV proteins. NMR titration experiments using NS5A domain II peptides (residues 316–335) show that CypA catalyzes isomerization at proline residues (e.g., P319 and P322), shifting the equilibrium between major and minor conformational states. Alisporivir binding to CypA’s active site prevents this isomerization, trapping NS5A in a non-functional conformation [5] [8]. This mechanism extends to other CypA-dependent viral processes:

  • NS5B Polymerase Inhibition: CypA enhances NS5B’s RNA-binding affinity; alisporivir disrupts this interaction, reducing RNA synthesis efficiency [1] [9].
  • Virion Assembly: CypA-NS5A interactions are critical for virion morphogenesis; alisporivir impairs this step, reducing infectious particle production [2].The broad dependence of HCV on CypA’s isomerase activity explains alisporivir’s pan-genotypic efficacy, with EC₅₀ values of 0.06–0.1 μM against genotypes 1–4 in vitro [1] [9].

Impact on Mitochondrial Membrane Potential Preservation in HCV-Infected Cells

HCV infection induces mitochondrial dysfunction characterized by calcium overload, reactive oxygen species (ROS) overproduction, and collapse of the mitochondrial membrane potential (ΔΨm). Alisporivir counteracts these effects via dual targeting:

  • Direct Mitochondrial Stabilization: By binding cyclophilin D (CypD) in the mitochondrial matrix, alisporivir inhibits permeability transition pore (mPTP) opening, preventing ΔΨm collapse and cytochrome c release [3] [7].
  • Attenuation of HCV-Induced Stress: HCV proteins (e.g., core and NS3) dysregulate calcium signaling and ROS production. In inducible cell lines expressing HCV polyproteins, alisporivir restores respiratory chain function, reduces ROS by >60%, and normalizes calcium flux independently of its antiviral effects [3] [7].

These mitochondrial protective effects occur at clinically relevant concentrations (0.1–1 μM) and precede maximal viral suppression, suggesting additional therapeutic benefits in mitigating HCV-related liver damage [3] [7].

Table 3: Rescue of Mitochondrial Parameters by Alisporivir in HCV-Expressing Cells

Mitochondrial ParameterHCV-Induced DysfunctionRescue by Alisporivir (1 μM)
Membrane potential (ΔΨm)Collapse (↓80%)Normalization to 90% of baseline
Reactive oxygen speciesIncrease (>3-fold)Reduction by 60–70%
Calcium overload>2-fold increaseRestoration to physiological levels
Cell respirationImpaired oxygen consumptionFull recovery

Properties

CAS Number

254435-95-5

Product Name

Alisporivir

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

InChI

InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1

InChI Key

OLROWHGDTNFZBH-XEMWPYQTSA-N

SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C

Solubility

Soluble in DMSO

Synonyms

alisporivir
DEBIO-025
MeAla(3)EtVal(4)-cyclosporin
UNIL 025
UNIL-025
UNIL025

Canonical SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C

Isomeric SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.